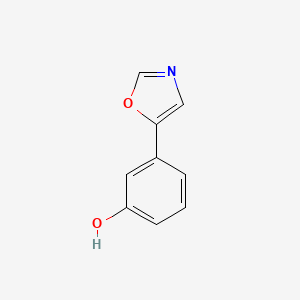

3-(1,3-Oxazol-5-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

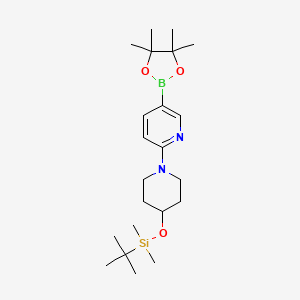

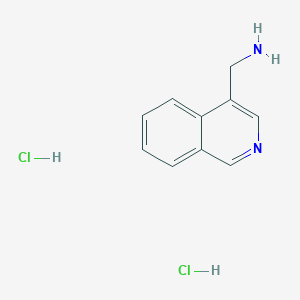

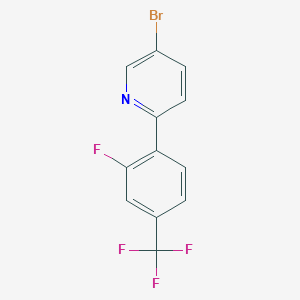

3-(1,3-Oxazol-5-yl)phenol is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid substance at room temperature .

Synthesis Analysis

Oxazole derivatives, including 3-(1,3-Oxazol-5-yl)phenol, have been synthesized using various methods. One common method involves the reaction of amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . Another approach involves the use of tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids .

Molecular Structure Analysis

The molecular structure of 3-(1,3-Oxazol-5-yl)phenol consists of a phenol group attached to an oxazole ring . The InChI code for this compound is 1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H .

Physical And Chemical Properties Analysis

3-(1,3-Oxazol-5-yl)phenol is a solid substance at room temperature . It has a molecular weight of 161.16 . The compound’s storage temperature is 2-8°C .

Applications De Recherche Scientifique

Pharmaceutical Research

3-(1,3-Oxazol-5-yl)phenol: is a compound that has been studied for its potential use in pharmaceuticals. Its structural motif, the oxazole ring, is present in many biologically active molecules. This compound could serve as a precursor in synthesizing various pharmacological agents, including antitumor, antiviral, antifungal, and antibacterial medications .

Corrosion Inhibition

Studies have investigated derivatives of oxazole, such as 3-(1,3-Oxazol-5-yl)aniline , for their efficacy as corrosion inhibitors . By extension, 3-(1,3-Oxazol-5-yl)phenol may also be researched for similar applications, particularly in protecting metals from corrosive environments.

Photodynamic Therapy

Compounds with an oxazole ring, like 3-(1,3-Oxazol-5-yl)phenol , are of interest in the development of photosensitive agents used in photodynamic therapy for cancer treatment . Their ability to generate reactive oxygen species when exposed to light makes them suitable for such applications.

Safety and Hazards

Mécanisme D'action

Target of Action

Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the specific derivative and its functional groups.

Mode of Action

It’s known that the size and geometry of oxazole derivatives can influence their inhibitory activity . The specific interactions with its targets would depend on the molecular structure of the compound and the nature of the target proteins or enzymes.

Biochemical Pathways

Oxazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

One study has reported the use of a similar compound, 3-(1,3-oxazol-5-yl)aniline, as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that 3-(1,3-Oxazol-5-yl)phenol may also have potential applications in materials science.

Propriétés

IUPAC Name |

3-(1,3-oxazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVJRPRHVSJIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Oxazol-5-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzyl-t-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester, 95%](/img/structure/B6333272.png)

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)